molecular formula C7H6INO B3176454 2-Amino-5-iodobenzaldehyde CAS No. 99471-71-3

2-Amino-5-iodobenzaldehyde

Cat. No.: B3176454
CAS No.: 99471-71-3
M. Wt: 247.03 g/mol
InChI Key: TXABUHLZTXEVNP-UHFFFAOYSA-N
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Description

2-Amino-5-iodobenzaldehyde is a halogenated benzaldehyde derivative featuring an amino (-NH₂) group at the 2-position and an iodine atom at the 5-position of the aromatic ring. This compound serves as a critical building block in organic synthesis, particularly in the preparation of heterocyclic compounds and metal-catalyzed cross-coupling reactions.

Properties

IUPAC Name

2-amino-5-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXABUHLZTXEVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-iodobenzaldehyde typically involves the iodination of 2-Aminobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide in an acidic medium to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form 2-Amino-5-iodobenzyl alcohol or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium azide, thiols, or amines can be used for substitution reactions.

Major Products:

    Oxidation: 2-Amino-5-iodobenzoic acid.

    Reduction: 2-Amino-5-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-iodobenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-iodobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-Amino-5-iodobenzaldehyde with two closely related benzaldehyde derivatives:

Compound Molecular Formula Molar Mass (g/mol) Substituents Key Properties
This compound C₇H₆INO 247.04 -NH₂ (2), -CHO (1), -I (5) High reactivity in cross-coupling; iodine enhances leaving-group potential.
5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS 215124-03-1) C₇H₄ClIO₂ 282.47 -OH (2), -CHO (1), -Cl (5), -I (3) Hydroxy group increases acidity; dual halogens (Cl, I) enable diverse reactivity.
2-Amino-5-chloro-3-methylbenzaldehyde (CAS 151446-29-6) C₈H₈ClNO 169.61 -NH₂ (2), -CHO (1), -Cl (5), -CH₃ (3) Methyl group introduces steric hindrance; chloro enhances electronic modulation.

Contrast with Aminoindane Derivatives

While structurally distinct, aminoindanes like 5-Iodo-2-aminoindane (5-IAI) and MDAI share substitution patterns (e.g., amino and halogen groups) with this compound. However, their indane backbone confers distinct pharmacological properties (e.g., serotonin receptor agonism in 5-IAI) , whereas benzaldehyde derivatives are primarily synthetic intermediates.

Biological Activity

2-Amino-5-iodobenzaldehyde (C7_7H6_6INO) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an amino group and an iodine atom attached to a benzaldehyde backbone, which contributes to its unique reactivity and interaction with biological systems. The presence of the amino group allows for hydrogen bonding, enhancing its binding affinity to various biological targets such as enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound may also inhibit specific microbial enzymes or pathways.
  • Anticancer Potential : Compounds with analogous structures have been investigated for their anticancer effects, indicating a possible role for this compound in cancer therapy.
  • Enzyme Inhibition : The compound's structural features suggest it could act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways .

Synthesis Methods

Various synthetic routes exist for producing this compound. These methods can be optimized based on available starting materials and desired reaction conditions. Commonly, the synthesis involves the iodination of a suitable precursor followed by amination:

Synthesis Method Description
Direct iodinationIodine is introduced into the aromatic ring using electrophilic substitution reactions.
AminationThe amino group is incorporated via nucleophilic substitution or reductive amination techniques.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with aldehyde dehydrogenase (ALDH). The compound was found to act as a substrate for ALDH, suggesting its potential use in imaging applications related to cancer diagnostics .

Data Table: Comparison with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound Name Biological Activity Unique Features
This compoundAntimicrobial, potential anticancerContains iodine; enhances reactivity
2-Amino-6-iodobenzaldehydeAntibacterial, antifungalSimilar structure; different position of iodine
2-Amino-5-bromobenzaldehydeModerate antimicrobial propertiesBromine substituent may enhance reactivity
4-Diethylamino-3-[*I]iodobenzaldehydePotential ALDH imaging agentIodinated derivative; specific enzyme target

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-5-iodobenzaldehyde
Reactant of Route 2
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